(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

Catalog No.
S794265
CAS No.
17577-28-5
M.F
C22H22O2P.Cl
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

CAS Number

17577-28-5

Product Name

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

IUPAC Name

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride

Molecular Formula

C22H22O2P.Cl

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;

InChI Key

DJGHVEPNEJKZBF-UHFFFAOYSA-N

SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Organic Synthesis:

  • Ylide Precursor: This compound acts as a precursor to stabilized carbenes through deprotonation, which are highly reactive intermediates used in various organic transformations. These carbenes can insert into C-H bonds, participate in cycloadditions, and perform rearrangements, enabling the synthesis of complex molecules. Source: Li, J., & Yeung, C.-M. (2007). Transition-metal-catalyzed reactions of stabilized carbenes. Chemical Reviews, 107(12), 5776-6136.:
  • Phosphonium Salt Applications: The phosphonium group's positive charge and lipophilicity make this compound useful in various applications, including:
    • Phase-transfer catalysis: It facilitates the transfer of reactants between immiscible phases (e.g., water and organic solvents) in reactions. Source: Weber, W., & Gokel, G. W. (2000). Phase-transfer catalysis in organic chemistry. Chemical Reviews, 100(4), 3467-3504.:
    • Ionic liquids synthesis: This compound can be incorporated into the design of ionic liquids, which are salts with unique properties like high thermal stability and tunable polarity, making them valuable in various research fields. Source: Wasserscheid, P., & Welton, T. (2003). Ionic liquids in synthesis. ChemComm, (1), 20-24.:

Material Science:

  • Precursor for Functional Materials: This compound can be used as a precursor for the synthesis of various functional materials, including:
    • Organic semiconductors: By incorporating the phosphonium group into conjugated polymers, researchers can tune the material's electronic properties for applications in organic solar cells and light-emitting diodes (LEDs). Source: Mishra, A., & Singh, P. K. (2017). Polymer-based organic solar cells. Journal of Materials Science: Materials in Electronics, 28(17), 12743-12769.:
    • Antimicrobial materials: Studies suggest that the phosphonium group can be incorporated into polymers to impart antimicrobial properties, making them potentially useful for biomedical applications. Source: Brunel, J.-M. (2014). Applications of elegant phosphonium cations in modern science. Chemical Society Reviews, 43(23), 7702-7723.:

Medicinal Chemistry:

  • Drug Delivery Systems: The lipophilic nature of this compound and its ability to form self-assembling structures make it a potential candidate for developing drug delivery systems. These systems can encapsulate drugs and facilitate their controlled release at the target site. Source: Elsner, P., & Bawa, G. (2016). Self-assembled amphiphiles for drug delivery. Advanced Materials, 28(1), 339-351.:

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is an organophosphorus compound characterized by the presence of a triphenylphosphonium group attached to an ethoxycarbonyl moiety. Its molecular formula is C22H24ClO3P, and it has a molecular weight of approximately 384.84 g/mol. The compound is known to cause skin and eye irritation upon contact, necessitating careful handling in laboratory settings .

Typical of phosphonium salts. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the phosphorus atom. Additionally, it is often used as a reagent in the synthesis of more complex organic molecules, including disubstituted tetrahydrofurans, which are relevant in medicinal chemistry for their role as selective serotonin reuptake inhibitors .

The synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride can be achieved through several methods:

  • Alkylation of Triphenylphosphine: This involves reacting triphenylphosphine with ethyl chloroacetate under basic conditions to form the desired phosphonium salt.
  • Phosphorylation Reactions: The compound can also be synthesized via phosphorylation reactions involving appropriate alkylating agents and triphenylphosphine.
  • Hydration: The hydrated form of this compound can be produced by reacting the anhydrous salt with water under controlled conditions .

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride has several applications:

  • Organic Synthesis: It serves as a key intermediate in the preparation of various organic compounds.
  • Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects, particularly in treating mood disorders.
  • Chemical Research: It is used as a reagent in various chemical transformations and synthetic pathways .

Several compounds share structural or functional similarities with (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride:

Compound NameMolecular FormulaUnique Features
(Ethoxycarbonylmethyl)triphenylphosphonium chlorideC22H22ClO2PUsed in synthesizing selective serotonin reuptake inhibitors
(2-Ethoxy-2-oxoethyl)triphenylphosphonium bromideC22H24BrO3PSimilar structure but with bromide instead of chloride
Triphenylphosphine oxideC18H15OPOxidized form of triphenylphosphine; used as a ligand in coordination chemistry

The uniqueness of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride lies in its specific ethoxycarbonyl substitution, which enhances its reactivity and potential utility in developing pharmaceuticals targeting serotonin pathways.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17577-28-5

General Manufacturing Information

Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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